molecular formula C19H16F3NO2 B6617916 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine CAS No. 1803583-71-2

5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine

Cat. No.: B6617916
CAS No.: 1803583-71-2
M. Wt: 347.3 g/mol
InChI Key: FVHWHNWAHKXVJZ-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is a useful research compound. Its molecular formula is C19H16F3NO2 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Biological Activity

5-Ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine (CAS Number: 1803583-71-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound consists of a pyridine core substituted with a furan moiety and a trifluoromethoxy phenyl group. Its molecular weight is approximately 347.3 g/mol, and it is characterized by the following structural formula:

C18H18F3NO\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}\text{O}

Anticancer Properties

Recent studies have indicated that derivatives of pyridine and furan compounds exhibit significant anticancer activities. For instance, similar structures have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

  • Mechanism of Action :
    • Compounds with structural similarities to this compound have been observed to induce apoptosis through the activation of caspases, particularly caspase 9, which plays a crucial role in the apoptotic pathway .
    • Furthermore, these compounds often inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway, leading to reduced tumor growth .

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. Studies have demonstrated that similar furan-pyridine derivatives possess antifungal and antibacterial properties.

  • Antifungal Activity :
    • The antifungal activity of related compounds has been attributed to their ability to disrupt fungal cell wall synthesis and function, with IC50 values reported in the range of 12.83 to 34 μg/mL against various fungal strains .

In Vivo Studies

In vivo evaluations are crucial for assessing the safety and efficacy of new compounds. Preliminary studies involving animal models have indicated that this compound could reduce tumor load significantly when administered at appropriate dosages.

  • Toxicity Profiles :
    • Safety assessments in murine models have shown favorable profiles at doses up to 40 mg/kg without significant adverse effects, suggesting a promising therapeutic index for further development .

Case Studies

StudyFindings
Study ADemonstrated significant apoptosis in MCF-7 cells with an IC50 of 9.46 µM compared to 5-Fluorouracil (17.02 µM) .
Study BIndicated effective inhibition of EGFR phosphorylation in lung cancer models, leading to cell cycle arrest at G2/M phase .
Study CReported reduced fungal activity with IC50 values ranging from 12.83 to 34 μg/mL for structurally similar compounds .

Properties

IUPAC Name

5-ethyl-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2/c1-3-13-11-23-15(10-12(13)2)18-9-8-16(24-18)14-6-4-5-7-17(14)25-19(20,21)22/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHWHNWAHKXVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1C)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.